

VX-702 renal excretion reabsorption kidney

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Compound Focus: **Vx-702**

CAS No.: 745833-23-2

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Frequently Asked Questions

- **What is the renal excretion mechanism of VX-702?** In the isolated perfused rat kidney (IPRK) model, **VX-702** exhibits **net renal reabsorption**. Its excretion is linear across a dose range of 100 to 600 ng/mL, and it is not a substrate for the organic anion (probenecid-inhibited) or organic cation (cimetidine-inhibited) transport systems [1] [2]. This suggests a passive reabsorption process.
- Could **VX-702** cause renal drug-drug interactions? The available evidence suggests a low potential for specific renal interactions. Because **VX-702** is not a substrate for the major renal secretory transporters, it is unlikely to compete with drugs like methotrexate that use these pathways [1]. However, always investigate interactions in the context of the whole organism.
- Is **VX-702** beneficial in kidney injury models? Yes. A 2024 study found that **VX-702** ameliorates the severity of **sepsis-associated acute kidney injury (S-AKI)** in a mouse model. The mechanism involves inhibiting the p38 MAPK signaling pathway in macrophages, which downregulates key proinflammatory cytokines like IL-6 and IL-1 β , reducing inflammation and apoptosis in kidney tissues [3].

Quantitative Data on Renal Excretion

The table below summarizes key pharmacokinetic data from the IPRK model study [1].

Parameter	Observation/Result
Excretion Linearity	Linear across doses targeting 100-600 ng/mL.
Net Renal Process	Reabsorption.
Impact of Probenecid	No significant effect on VX-702 excretion.
Impact of Cimetidine	No significant effect on VX-702 excretion.
Comparison with Methotrexate	Unlike methotrexate, VX-702 excretion is not affected by probenecid, indicating different transport mechanisms.

Experimental Protocols

1. Isolated Perfused Rat Kidney (IPRK) Model for Renal Excretion This protocol is used to characterize the basic renal handling of **VX-702** independent of systemic influences [1].

- **Model Setup:** Use an isolated rat kidney perfused with a Krebs-bicarbonate buffer containing albumin.
- **Dosing:** Perfuse **VX-702** to achieve target concentrations between **100 and 600 ng/mL** to assess dose linearity.
- **Transport Inhibition Studies:**
 - Co-perfuse with **probenecid (1 mM)** to inhibit organic anion transporters.
 - Co-perfuse with **cimetidine (2 mM)** to inhibit organic cation transporters.
- **Control Compound:** Use **methotrexate (500 ng/mL)** as a control substrate for probenecid-inhibitable organic anion transport.
- **Data Collection:** Measure the clearance and fractional excretion of **VX-702** to determine if net secretion or reabsorption is occurring.

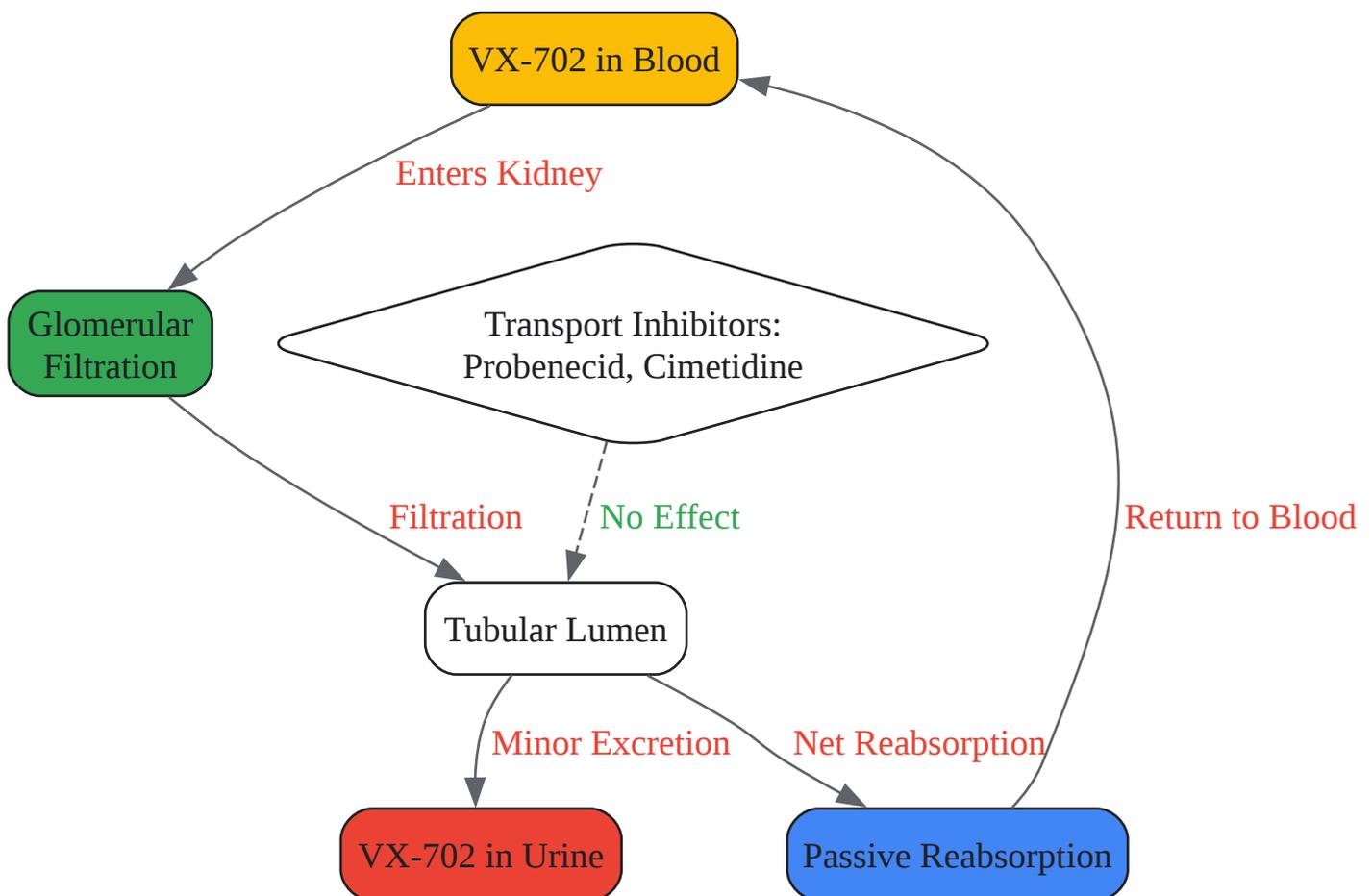
2. In Vitro Model for Sepsis-Associated AKI (S-AKI) Mechanism This protocol investigates the anti-inflammatory effect of **VX-702** on S-AKI pathophysiology [3].

- **Cell Lines:**
 - Macrophage line: **RAW264.7** cells.
 - Proximal tubule epithelial cell line: **TCMK-1** cells.
- **Model Establishment:**

- Stimulate RAW264.7 cells with **lipopolysaccharide (LPS)** to create an inflamed macrophage model.
- Co-culture the LPS-induced RAW264.7 cells with TCMK-1 cells.
- **Intervention:** Treat the co-culture system with **VX-702**.
- **Endpoint Analysis:**
 - **Western Blot:** Measure levels of **phosphorylated p38 MAPK** in RAW264.7 cells.
 - **ELISA/CBA:** Quantify proinflammatory cytokines (e.g., **IL-6**, **IL-1 β**) in the supernatant.
 - **Cell Viability/Apoptosis Assays:** Assess viability and apoptosis in TCMK-1 cells (e.g., via MTT, flow cytometry).

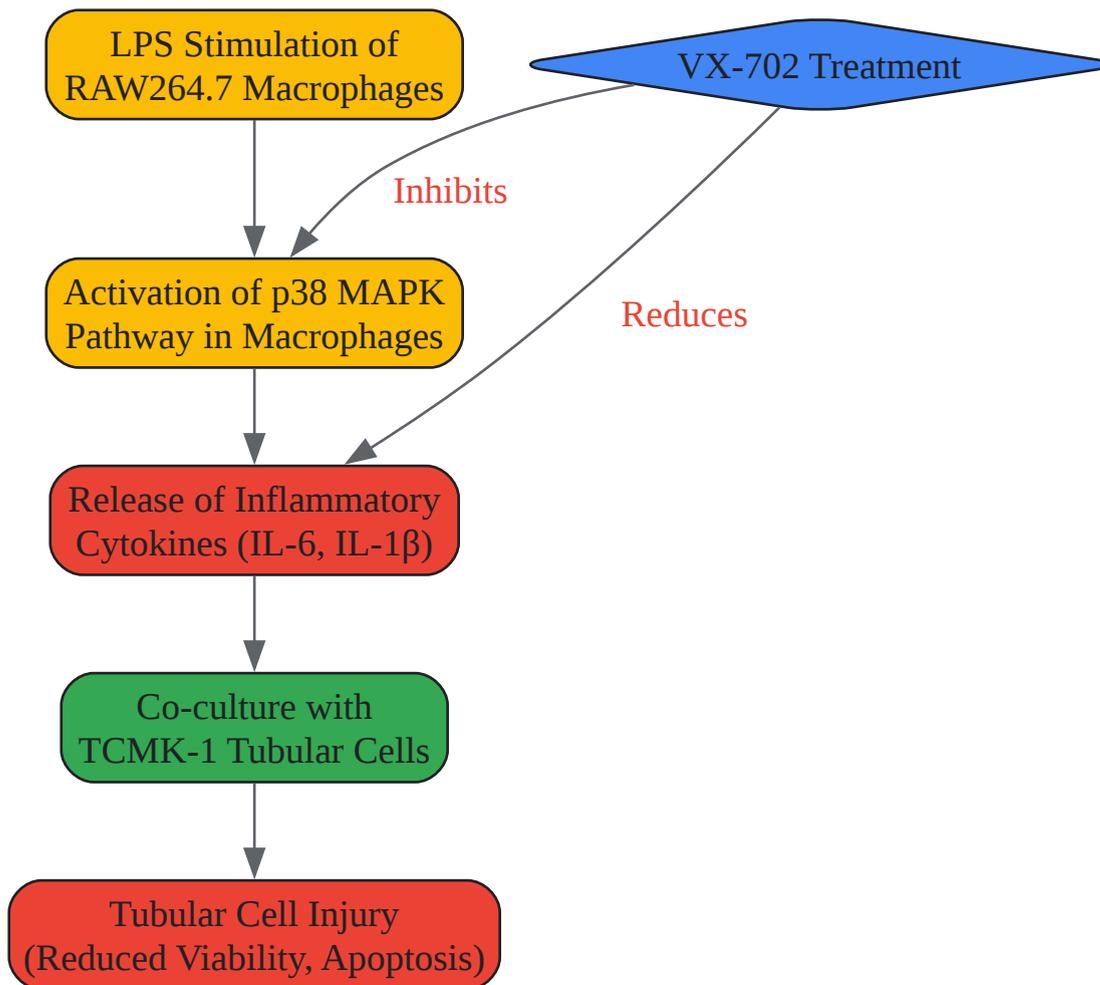
Visualizing Mechanisms and Workflows

The following diagrams illustrate the renal excretion mechanism of **VX-702** and the experimental workflow for studying its effect in S-AKI.



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Diagram 1: Renal Handling of **VX-702**. This schematic shows that **VX-702** is filtered into the tubule but undergoes net reabsorption back into the blood. Unlike many drugs, its transport is not inhibited by probenecid or cimetidine [1].



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Diagram 2: Experimental Workflow for S-AKI. This flowchart outlines the *in vitro* co-culture model used to demonstrate that **VX-702** alleviates sepsis-associated AKI by inhibiting the p38 MAPK pathway in macrophages, thereby reducing inflammatory damage to tubular cells [3].

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References

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